7,3',4'-Trimethoxyflavone

説明

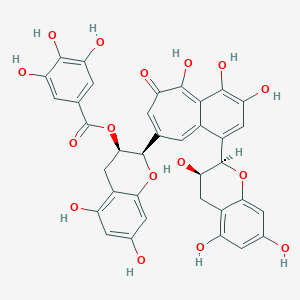

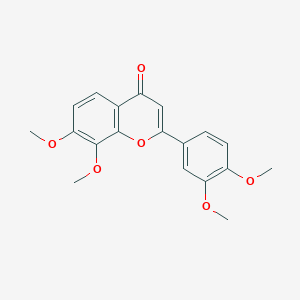

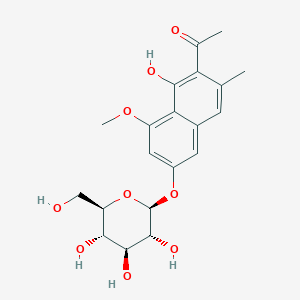

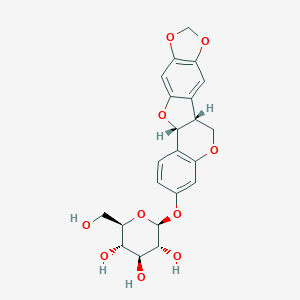

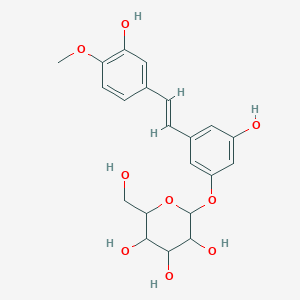

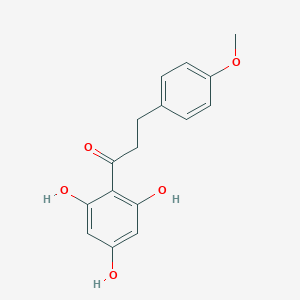

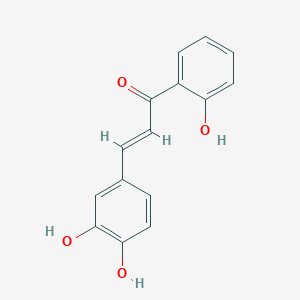

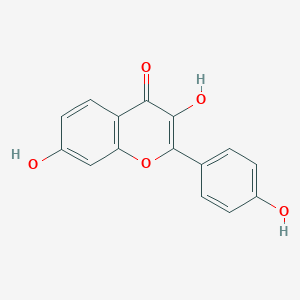

7,3’,4’-Trimethoxyflavone is a natural product found in Myroxylon peruiferum and Acacia fasciculifera . It has a molecular formula of C18H16O5 and a molecular weight of 312.3 g/mol . The IUPAC name for this compound is 2-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one .

Molecular Structure Analysis

The molecular structure of 7,3’,4’-Trimethoxyflavone includes a chromen-4-one core with methoxy groups at the 3, 4’, and 7 positions . The InChI string for this compound is InChI=1S/C18H16O5/c1-20-12-5-6-13-14(19)10-16(23-17(13)9-12)11-4-7-15(21-2)18(8-11)22-3/h4-10H,1-3H3 .Physical And Chemical Properties Analysis

7,3’,4’-Trimethoxyflavone has a molecular weight of 312.3 g/mol and a computed XLogP3 value of 3.9 . It has 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 4 rotatable bonds .科学的研究の応用

Neuroinflammation Treatment

- Scientific Field: Neurology

- Application Summary: 7,3’,4’-Trimethoxyflavone is a key active component in the treatment of neuroinflammation . It’s used in the study of Alzheimer’s disease (AD), a progressive neurodegenerative disease .

- Methods of Application: The study used a network pharmacology and pharmacophore model-based approach to explore the molecular mechanism of Callicarpa nudiflora (CN) anti-neuroinflammation by combining molecular docking and experimental validation .

- Results: The docking results showed that 7,3’,4’-Trimethoxyflavone had the highest docking score with IL-6, indicating the most stable binding .

Cancer Prevention and Treatment

- Scientific Field: Oncology

- Application Summary: Polymethoxyflavones (PMFs), a group of flavonoid compounds which include 7,3’,4’-Trimethoxyflavone, have been studied for their anti-inflammatory and anticancer activities .

- Methods of Application: Chemical modifications of PMFs have been carried out to obtain acetylated PMFs (Ac-PMFs) for enhancing their biological effects .

- Results: PMFs and their metabolites have shown anticancer activity against different types of cancers .

Wound Healing

- Scientific Field: Biotechnology

- Application Summary: 7,3’,4’-Trimethoxyflavone (TMF) has been found to facilitate wound healing through the elevation of Prostaglandin E2 (PGE2) by inhibiting 15-hydroxyprostaglandin dehydrogenase (15-PGDH) .

- Methods of Application: The study examined seven flavonoids for their role as inhibitors of 15-PGDH, which rapidly metabolises PGE2, a mediator of wound healing . TMF was found to have the lowest IC50 value of 0.34 µM for 15-PGDH inhibition .

- Results: TMF elevated PGE2 levels in a concentration-dependent manner in both A549 lung cancer and HaCaT cells . It also significantly increased mRNA expression of multidrug resistance-associated protein 4 (MRP4) and of prostaglandin transporter (PGT) slightly in HaCaT cells . In addition, TMF facilitated in vitro wound healing in a HaCaT scratch model .

Anti-Inflammatory Activities

- Scientific Field: Pharmacology

- Application Summary: Polymethoxyflavones (PMFs), including 7,3’,4’-Trimethoxyflavone, have been studied for their anti-inflammatory activities .

- Methods of Application: The study focused on the biological effects of different PMFs, hydroxylated PMFs (HPMFs), PMF derivatives, and metabolites against different types of inflammation and related molecular mechanisms .

- Results: PMFs and their metabolites have shown anti-inflammatory activity .

将来の方向性

Research on 7,3’,4’-Trimethoxyflavone and related compounds is ongoing. For example, a study found that 7,3’,4’-Trimethoxyflavone had a wound-healing effect through the inhibition of 15-hydroxyprostaglandin dehydrogenase . Another study integrated network pharmacology and experimental validation to elucidate the protective effect and mechanism of callicarpa nudiflora against neuroinflammation .

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-12-5-6-13-14(19)10-16(23-17(13)9-12)11-4-7-15(21-2)18(8-11)22-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFZYCDPDWSYSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176921 | |

| Record name | 7,3',4'-Trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,3',4'-Trimethoxyflavone | |

CAS RN |

22395-24-0 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22395-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,3',4'-Trimethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022395240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,3',4'-Trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B192531.png)